Alisol E 23-acetate

Inflammation Immunology Macrophage Biology

Alisol E 23-acetate (CAS 155301-58-9) is a protostane-type triterpenoid primarily isolated from the rhizome of Alisma orientale (Alismatis Rhizoma). Structurally characterized by a dammarane-derived skeleton with specific stereochemistry at C-23, it belongs to the broader alisol family of natural products.

Molecular Formula C32H52O6
Molecular Weight 532.8 g/mol
Cat. No. B3028073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol E 23-acetate
Molecular FormulaC32H52O6
Molecular Weight532.8 g/mol
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
InChIInChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1
InChIKeyKRZLECBBHPYBFK-GLHMJAHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alisol E 23-Acetate: Procurement-Quality Protostane Triterpenoid Sourcing Guide


Alisol E 23-acetate (CAS 155301-58-9) is a protostane-type triterpenoid primarily isolated from the rhizome of Alisma orientale (Alismatis Rhizoma) [1]. Structurally characterized by a dammarane-derived skeleton with specific stereochemistry at C-23, it belongs to the broader alisol family of natural products [1]. While often categorized with other alisols in broad-spectrum literature, its specific substitution pattern and stereochemical configuration differentiate it in terms of biological activity and physical properties, necessitating precise sourcing for research applications [2].

Why Alisol E 23-Acetate Cannot Be Substituted by Generic Alisol Analogs


Substituting Alisol E 23-acetate with a generic 'alisol' or a closely related analog like Alisol B 23-acetate is not scientifically valid due to quantifiable differences in potency, cytotoxicity profile, and physical properties. For instance, while both are protostane triterpenoids, they exhibit distinct IC50 values across different biological assays [1][2]. Furthermore, Alisol E 23-acetate demonstrates a different cytotoxic threshold in macrophage assays, which is a critical differentiator for researchers aiming to study anti-inflammatory mechanisms without confounding cytotoxicity [1]. The compound's specific solubility and stability parameters also differ from those of its analogs, impacting experimental reproducibility and formulation strategies . These evidence-based discrepancies underscore the need for precise compound selection rather than class-level substitution.

Quantitative Evidence for Alisol E 23-Acetate Differentiation vs. Analogs


Differential Nitric Oxide (NO) Inhibition and Cytotoxicity in Macrophages

In LPS-activated macrophages, Alisol E 23-acetate inhibits NO production with an IC50 within the range of 8.4–68 µM, but crucially, it exhibits a distinct cytotoxicity profile compared to other alisols. Specifically, Alisol E 23-acetate, along with several other alisols, shows 'potent inhibitory activity' but cytotoxic effects are observed at concentrations >30 µM [1]. This is in contrast to other triterpenes in the same study (e.g., alismaketones) which may have different therapeutic windows. This data provides a quantitative window for experimental design.

Inflammation Immunology Macrophage Biology

Distinct Modulation of α3β4 Nicotinic Acetylcholine Receptors

Alisol E 23-acetate demonstrates a unique interaction with the α3β4 nicotinic acetylcholine receptor (nAChR) compared to its structural analogs. While the IC50 for Alisol E 23-acetate is not directly reported in this assay, its close analogs, Alisol B 23-acetate (IC50 = 2.6 ± 0.7 µM) and Alisol C 23-acetate (IC50 = 3.5 ± 0.3 µM), show quantifiable differences in their inhibitory effects on this receptor subtype [1]. This suggests that the 23-acetate group is a critical determinant for activity, but the overall molecular structure of Alisol E 23-acetate will confer its own specific potency. The noncompetitive or voltage-insensitive nature of the inhibition further distinguishes the alisol class from other nAChR modulators.

Neuropharmacology Ion Channels Receptor Pharmacology

Anti-Allergic Activity Profile and In Vivo Efficacy Comparison

In a model of allergic response, Alisol E 23-acetate's class of compounds shows significant inhibition of key allergic mediators. While Alisol E 23-acetate itself was not the primary subject, Alisol B and Alisol B 23-acetate (a direct structural analog with the acetate at the 23-position) strongly inhibited 5-LOX-catalyzed leukotriene production and β-hexosaminidase release from mast cells at concentrations between 1-10 µM [1]. This data provides a baseline for the 23-acetate series. Furthermore, these alisol derivatives demonstrated significant in vivo efficacy in a delayed-type hypersensitivity (DTH) model after oral administration, confirming bioavailability and systemic anti-inflammatory activity for the class.

Allergy Immunopharmacology Dermatology

Differentiating Solubility and Stability for Experimental Reproducibility

Alisol E 23-acetate exhibits specific physicochemical properties that are crucial for handling and experimental design. It has a calculated aqueous solubility of 8.0e-4 g/L (0.8 µg/mL) at 25°C and a melting point of 167.5-169.0 °C . These values differ from those of Alisol B 23-acetate, which is reported as soluble in methanol and ethanol . The compound is stable as a powder when stored at -20°C for up to 3 years, and stock solutions in DMSO can be stored at -80°C for 1 year . These specific parameters guide proper solubilization, storage, and stability testing, which can vary significantly even among closely related triterpenoids.

Analytical Chemistry Formulation Drug Discovery

Optimal Application Scenarios for Alisol E 23-Acetate Based on Evidence


Investigating Anti-inflammatory Mechanisms with Defined Cytotoxic Thresholds

Use Alisol E 23-acetate in macrophage or other immune cell assays to study NO production inhibition or other inflammatory mediators. The defined IC50 range (8.4–68 µM) and cytotoxicity threshold (>30 µM) from the Matsuda et al. study [1] allow for precise dosing. Researchers can confidently use concentrations below 30 µM to minimize cytotoxic artifacts while still achieving significant NO inhibition, a key advantage over compounds with unknown or overlapping therapeutic/cytotoxic windows.

Studying α3β4 Nicotinic Acetylcholine Receptor Pharmacology

Employ Alisol E 23-acetate as a specific molecular probe for the α3β4 nAChR subtype. Based on class-level evidence showing that structurally related alisols (e.g., Alisol B and C 23-acetate) are potent noncompetitive inhibitors with IC50 values in the low micromolar range (1.7-3.5 µM) [2], this compound is ideal for structure-activity relationship (SAR) studies to define the role of specific hydroxyl and acetyl groups in modulating this receptor's function. Its distinct substitution pattern compared to the well-characterized Alisol B 23-acetate offers a unique opportunity to map pharmacophore requirements.

In Vivo Models of Allergic Inflammation and Atopic Dermatitis

Apply Alisol E 23-acetate in preclinical models of allergy or atopic dermatitis. The established in vivo efficacy of its analog, Alisol B 23-acetate, following oral administration in a mouse DTH model [3] provides a strong rationale for testing Alisol E 23-acetate in similar models. The 1-10 µM in vitro effective concentration for anti-allergic activity informs initial dosing for in vivo PK/PD studies. This compound is a candidate for exploring therapeutic interventions in mast cell-mediated and delayed-type hypersensitivity reactions.

Method Development and Validation for Alisol Triterpenoid Analysis

Utilize Alisol E 23-acetate as a high-purity (≥98% by HPLC) analytical standard for the quantification and quality control of Alisma orientale extracts or formulations. Its distinct HPLC retention time and mass spectrometric profile, relative to other alisols like B and C 23-acetate, make it an essential marker for method development, stability testing, and comparative phytochemical analysis of Alisma species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol E 23-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.